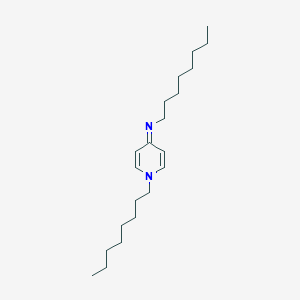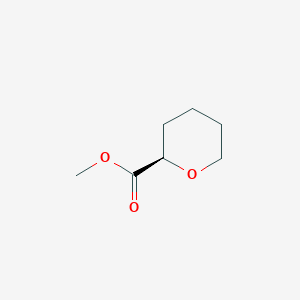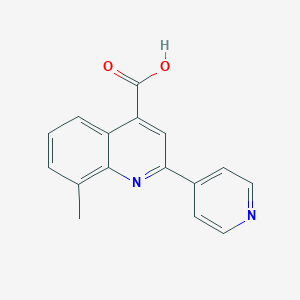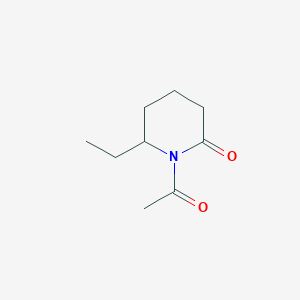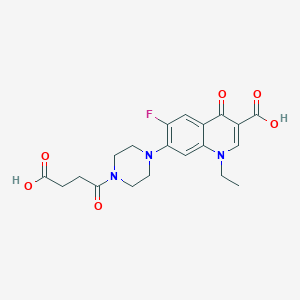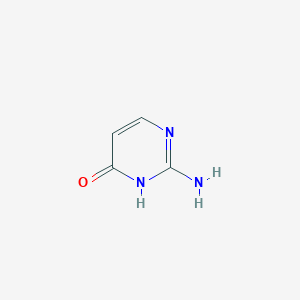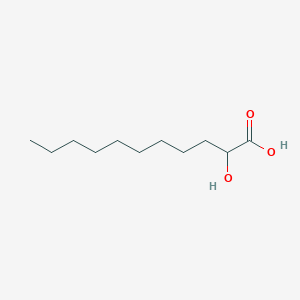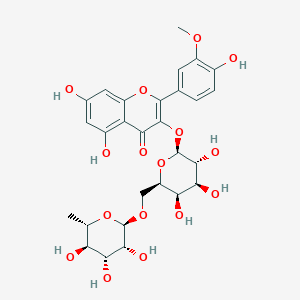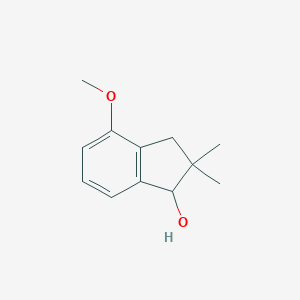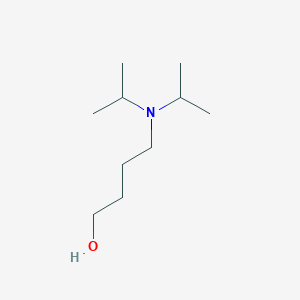![molecular formula C10H12N2 B034150 1,3,4-Trimethylpyrrolo[1,2-a]pyrazine CAS No. 110674-43-6](/img/structure/B34150.png)
1,3,4-Trimethylpyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Trimethylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMP and has a molecular formula of C9H12N2. TMP is a bicyclic compound that contains a pyrazine ring and a pyrrole ring fused together.
Mécanisme D'action
The mechanism of action of TMP is not fully understood. However, studies have shown that TMP exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. TMP has also been reported to exhibit antimicrobial properties by disrupting the cell membrane of microorganisms. In addition, TMP has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
TMP has been reported to exhibit various biochemical and physiological effects. Studies have shown that TMP can reduce oxidative stress, inflammation, and apoptosis. TMP has also been reported to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia. In addition, TMP has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TMP is also readily available and can be purchased from various chemical suppliers. However, TMP has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied. Therefore, its properties and potential applications are not fully understood. In addition, the mechanism of action of TMP is not fully elucidated, which limits its potential applications.
Orientations Futures
There are several future directions for the study of TMP. One potential direction is the investigation of the potential therapeutic applications of TMP in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the synthesis of new derivatives of TMP with improved properties and potential applications. In addition, the mechanism of action of TMP needs to be fully elucidated to facilitate its potential applications in various fields. Finally, the development of new methods for the synthesis of TMP and its derivatives is necessary to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of TMP involves the condensation of 1,2-diaminobenzene with methyl vinyl ketone. This reaction is catalyzed by a Lewis acid such as aluminum chloride. The product is then subjected to cyclization using acetic anhydride to form the final compound, TMP. This method has been reported to yield high purity and high yield of TMP.
Applications De Recherche Scientifique
TMP has been extensively studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. TMP has been reported to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. These properties make TMP a potential candidate for drug discovery in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. TMP has also been used as a building block in the synthesis of various materials such as polymers, liquid crystals, and dyes. In analytical chemistry, TMP has been used as a derivatizing agent for the analysis of various compounds such as amino acids and peptides.
Propriétés
Numéro CAS |
110674-43-6 |
|---|---|
Nom du produit |
1,3,4-Trimethylpyrrolo[1,2-a]pyrazine |
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1,3,4-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-9(3)12-6-4-5-10(12)8(2)11-7/h4-6H,1-3H3 |
Clé InChI |
FRLPHFSUUPGOPI-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=C2C(=N1)C)C |
SMILES canonique |
CC1=C(N2C=CC=C2C(=N1)C)C |
Synonymes |
Pyrrolo[1,2-a]pyrazine, 1,3,4-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



